REACTION_CXSMILES
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[N:1]1[CH:6]=[C:5](B(O)O)[CH:4]=[N:3][CH:2]=1.[N:10]1([CH2:15][C:16]2[CH:17]=[CH:18][C:19](Br)=[N:20][CH:21]=2)[CH:14]=[CH:13][N:12]=[CH:11]1>>[N:10]1([CH2:15][C:16]2[CH:17]=[CH:18][C:19]([C:5]3[CH:6]=[N:1][CH:2]=[N:3][CH:4]=3)=[N:20][CH:21]=2)[CH:14]=[CH:13][N:12]=[CH:11]1
|
Name
|
|
Quantity
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155 mg
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Type
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reactant
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Smiles
|
N1=CN=CC(=C1)B(O)O
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Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
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N1(C=NC=C1)CC=1C=CC(=NC1)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
Synthesized
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Name
|
|
Type
|
|
Smiles
|
N1(C=NC=C1)CC=1C=CC(=NC1)C=1C=NC=NC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |